

The Impact of TCH-165 on c-MYC Protein Levels: A Technical Guide

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Compound of Interest

Compound Name: TCH-165

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Abstract

The c-MYC oncogene is a critical driver of cell proliferation and is overexpressed in a majority of human cancers. Its protein product, c-MYC, is an intrinsically disordered protein with a short half-life, making it a challenging therapeutic target. This technical guide provides an in-depth overview of the mechanism and impact of **TCH-165**, a small molecule activator of the 20S proteasome, on the degradation of the c-MYC protein. **TCH-165** promotes a proteolytically active, open-gate conformation of the 20S proteasome, leading to enhanced, ubiquitin-independent degradation of c-MYC. This guide summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Introduction to c-MYC Regulation and TCH-165

The c-MYC protein is a transcription factor that plays a pivotal role in regulating cell growth, proliferation, and metabolism.^[1] Its expression is tightly controlled, and its deregulation is a hallmark of many cancers.^[2] Normally, c-MYC protein stability is regulated by the ubiquitin-proteasome system.^{[2][3][4]} The canonical pathway involves phosphorylation of c-MYC at Threonine-58 and Serine-62, which signals for its ubiquitination by E3 ligases such as F-box and WD repeat domain-containing 7 (FBXW7), followed by degradation by the 26S proteasome.^{[5][6][7][8]}

TCH-165 represents a novel therapeutic strategy that circumvents the complexities of the ubiquitin-dependent pathway by directly targeting the 20S proteasome for c-MYC degradation. [9][10] **TCH-165** is a small molecule that modulates the assembly of the proteasome, favoring the formation of the 20S catalytic core and enhancing its proteolytic activity.[11][12][13] This enhancement is achieved by promoting an "open-gate" conformation of the 20S proteasome, which increases substrate accessibility to the catalytic chamber.[13][14][15] This mechanism is particularly effective for intrinsically disordered proteins (IDPs) like c-MYC, which can be degraded in a ubiquitin-independent manner by the 20S proteasome.[9][16]

Quantitative Impact of TCH-165 on c-MYC and Proteasome Activity

The following tables summarize the quantitative effects of **TCH-165** on proteasome activity, c-MYC protein levels, and cell viability in various cancer cell lines.

Table 1: Enhancement of 20S Proteasome Catalytic Activities by **TCH-165**[14]

Catalytic Site	Substrate	AC200 (μM)	FoldM (%)
Chymotrypsin-like (CT-L)	Suc-LLVY-AMC	1.5	810
Trypsin-like (Tryp-L)	-	2.7	500
Caspase-like (Casp-L)	-	1.2	1290

AC200: Active concentration at which TCH-165 doubles 20S activity. FoldM: Maximum fold enhancement of 20S activity.

Table 2: Effect of **TCH-165** on c-MYC Protein Levels and Cell Viability[10][14][17][18]

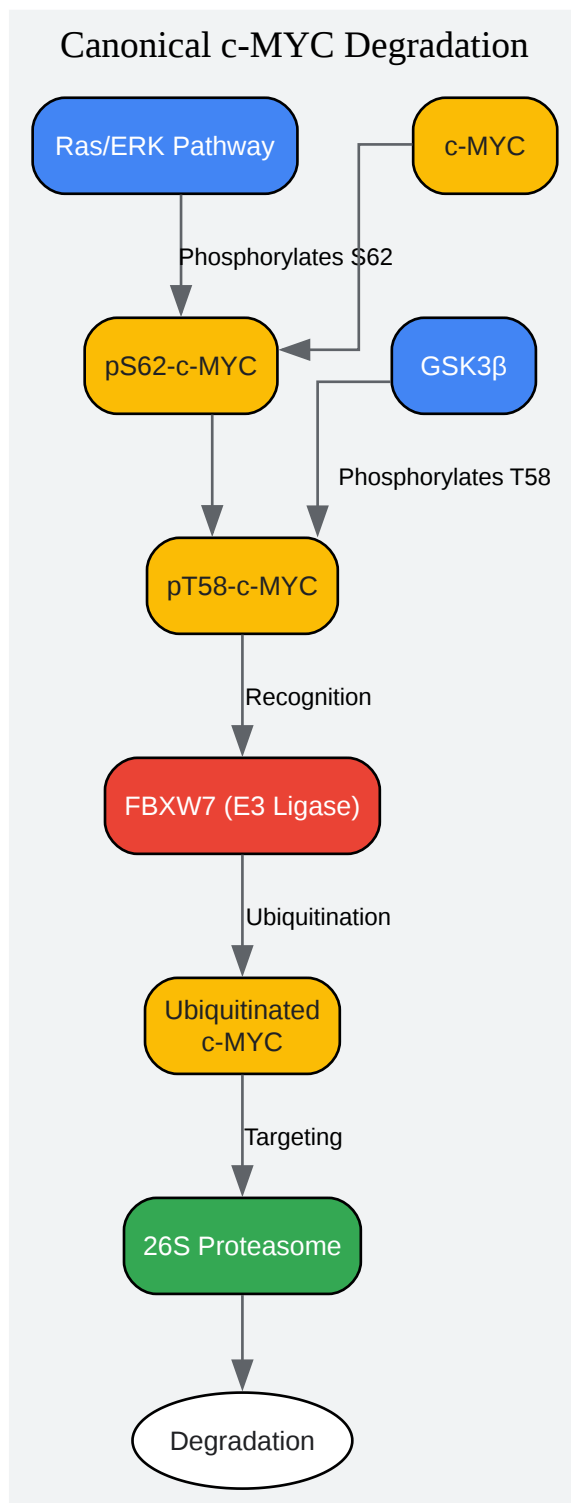
Cell Line	Cancer Type	Treatment	c-MYC Reduction	CC50 / IC50 (μM)
RPMI-8226	Multiple Myeloma	TCH-165 (5 μM, 4h)	Significant reduction	1.0
CCRF-CEM	T-cell Acute Lymphoblastic Leukemia	TCH-165 (concentration-dependent, 4h)	Significant reduction	0.9
L363	Multiple Myeloma	TCH-165 (concentration-dependent)	Concentration-dependent reduction	Not Reported
H929	Multiple Myeloma	TCH-165 (concentration-dependent)	Concentration-dependent reduction	Not Reported
HCT-116 (MYC-luciferase)	Colorectal Carcinoma	TCH-165	Concentration-dependent decrease in luciferase transcription (EC50 = 2.57 μM)	Not Reported
U87MG	Glioblastoma	TCH-165 (72h)	Not Reported	2.4

CC50: 50% cytotoxic concentration.
IC50: 50% inhibitory concentration.
EC50: 50% effective concentration.

Signaling Pathways and Mechanisms of Action

Canonical c-MYC Degradation Pathway

The established pathway for c-MYC degradation involves a series of post-translational modifications that mark the protein for destruction by the 26S proteasome.

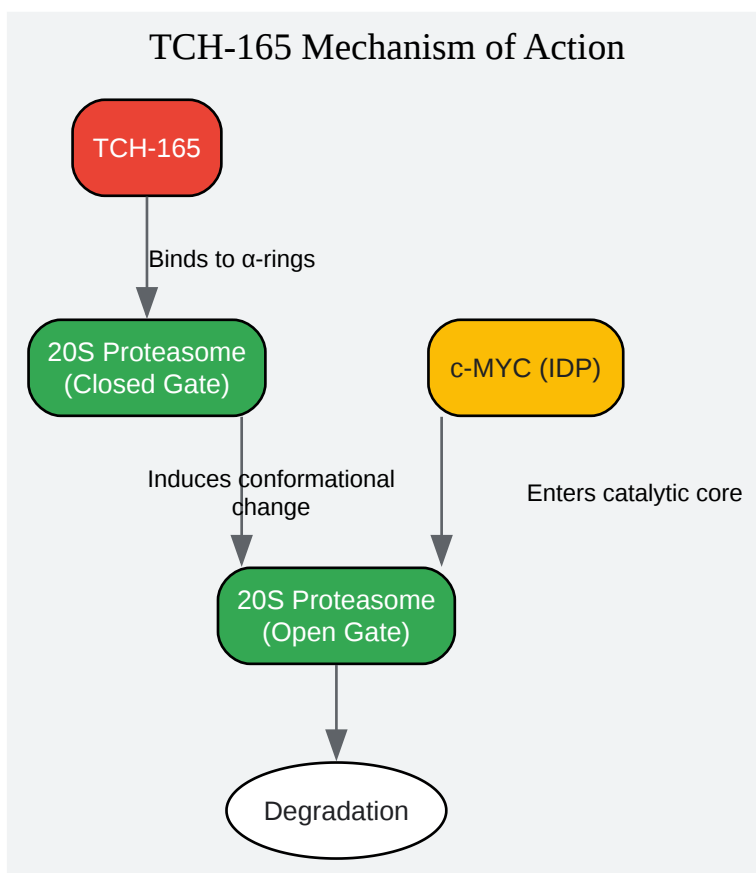


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Caption: Canonical Ubiquitin-Mediated c-MYC Degradation Pathway.

TCH-165-Mediated c-MYC Degradation

TCH-165 enhances the activity of the 20S proteasome, leading to the ubiquitin-independent degradation of c-MYC.



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Caption: **TCH-165**-Mediated 20S Proteasome Activation and c-MYC Degradation.

Experimental Protocols

Western Blotting for c-MYC Protein Levels

This protocol is adapted from methodologies described in studies evaluating **TCH-165**.[\[10\]](#)[\[16\]](#)
[\[19\]](#)[\[20\]](#)



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Caption: Experimental Workflow for Western Blot Analysis of c-MYC.

Detailed Steps:

- **Cell Culture and Treatment:** Cancer cell lines (e.g., RPMI-8226) are cultured to approximately 80% confluency.[\[16\]](#) Cells are then treated with various concentrations of **TCH-165** or vehicle (DMSO) for a specified duration (e.g., 4 hours). In experiments to confirm proteasome involvement, cells are pre-treated with a proteasome inhibitor like bortezomib (5 μM) for 1 hour before the addition of **TCH-165**.[\[10\]](#)[\[16\]](#)
- **Lysate Preparation:** Following treatment, cells are harvested and washed with cold phosphate-buffered saline (PBS).[\[16\]](#)[\[20\]](#) Cell lysis is performed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease inhibitor cocktail to prevent protein degradation.[\[16\]](#)[\[21\]](#)
- **Protein Quantification:** The total protein concentration in the lysates is determined using a standard method such as the bicinchoninic acid (BCA) assay to ensure equal loading of proteins for electrophoresis.[\[21\]](#)
- **Gel Electrophoresis and Transfer:** Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[\[20\]](#) The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.[\[21\]](#)

- Immunodetection: The membrane is blocked to prevent non-specific antibody binding. It is then incubated with a primary antibody specific for c-MYC, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[\[20\]](#)
- Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands corresponding to c-MYC is quantified and normalized to a loading control (e.g., GAPDH or β -actin) to determine the relative change in c-MYC protein levels.[\[21\]](#)

Cell Viability Assay

Cell viability is assessed to determine the cytotoxic effects of **TCH-165**.[\[17\]](#)

Methodology:

- Cell Seeding: Cells are seeded in 96-well plates at a specific density.
- Treatment: Cells are treated with a range of concentrations of **TCH-165** for a defined period (e.g., 72 hours).
- Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
- Data Analysis: The results are used to calculate the half-maximal inhibitory concentration (IC₅₀) or cytotoxic concentration (CC₅₀).

In Vitro 20S Proteasome Activity Assay

This assay measures the direct effect of **TCH-165** on the catalytic activity of the 20S proteasome.[\[11\]](#)[\[14\]](#)

Methodology:

- Reaction Setup: Purified human 20S proteasome is incubated with a fluorogenic peptide substrate specific for one of the three catalytic sites (chymotrypsin-like, trypsin-like, or caspase-like).

- **TCH-165 Treatment:** The reaction is carried out in the presence of varying concentrations of **TCH-165** or a vehicle control.
- **Fluorescence Measurement:** The cleavage of the fluorogenic substrate is monitored over time as an increase in fluorescence.
- **Data Analysis:** The rate of substrate cleavage is used to determine the enhancement of proteasome activity, from which parameters like AC200 and FoldM are calculated.[14]

Conclusion and Future Directions

TCH-165 demonstrates a promising mechanism for targeting the c-MYC oncoprotein by enhancing its degradation through the activation of the 20S proteasome. The quantitative data from in vitro and in vivo studies support its potential as a therapeutic agent in c-MYC-driven cancers.[9][10][14][15][16] The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the effects of **TCH-165** and other 20S proteasome activators. Future research should focus on elucidating the full spectrum of proteins targeted by this enhanced 20S proteasome activity, as well as on the continued preclinical and clinical development of **TCH-165** for the treatment of multiple myeloma and other malignancies characterized by c-MYC overexpression.

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References

1. Frontiers | Targeting the MYC Ubiquitination-Proteasome Degradation Pathway for Cancer Therapy [frontiersin.org]
2. c-Myc Proteolysis by the Ubiquitin-Proteasome Pathway: Stabilization of c-Myc in Burkitt's Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
3. researchgate.net [researchgate.net]
4. Destruction of Myc by ubiquitin-mediated proteolysis: cancer-associated and transforming mutations stabilize Myc | The EMBO Journal [link.springer.com]

- 5. Phosphorylation-dependent degradation of c-Myc is mediated by the F-box protein Fbw7 | The EMBO Journal [link.springer.com]
- 6. Phosphorylation-dependent degradation of c-Myc is mediated by the F-box protein Fbw7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Triggering Fbw7-mediated proteasomal degradation of c-Myc by oridonin induces cell growth inhibition and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MYC Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small Molecule 20S Proteasome Enhancer Regulates MYC Protein Stability and Exhibits Antitumor Activity in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Small Molecule 20S Proteasome Enhancer Regulates MYC Protein Stability and Exhibits Antitumor Activity in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. TCH-165 | Proteasome | Tocris Bioscience [tocris.com]
- 14. biorxiv.org [biorxiv.org]
- 15. biorxiv.org [biorxiv.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Western blot protocol | Abcam [abcam.com]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 21. Small Molecule Modulation of Proteasome Assembly - PMC [pmc.ncbi.nlm.nih.gov]
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